Tetraethylammonium fluoride hydrate

Catalog No.
S735339
CAS No.
98330-04-2
M.F
C8H22FNO
M. Wt
167.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium fluoride hydrate

CAS Number

98330-04-2

Product Name

Tetraethylammonium fluoride hydrate

IUPAC Name

tetraethylazanium;fluoride;hydrate

Molecular Formula

C8H22FNO

Molecular Weight

167.26 g/mol

InChI

InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1

InChI Key

YEKUWOWHPVKTCQ-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.O.[F-]

Canonical SMILES

CC[N+](CC)(CC)CC.O.[F-]

Deprotection Reagent in Organic Synthesis:

  • TEAF hydrate is a valuable reagent in organic synthesis, particularly for the deprotection of silyl ether protecting groups. These groups are often employed to shield sensitive functionalities (reactive sites) during various synthetic transformations. TEAF hydrate cleaves the Si-O bond, effectively removing the protecting group and revealing the underlying functional group.

Mild and Selective Fluoride Ion Donor:

  • TEAF hydrate serves as a mild and selective source of fluoride ions (F⁻) in various fluorination reactions. Fluorine plays a crucial role in numerous pharmaceuticals and agrochemicals, and TEAF hydrate facilitates their synthesis by introducing the fluorine atom in a controlled manner. The mildness and selectivity of TEAF hydrate minimize undesired side reactions, making it a preferred choice for these applications.

Homogeneous Catalyst:

  • TEAF hydrate exhibits catalytic activity in specific reactions. For instance, it acts as a homogeneous catalyst in the selective depolymerization of poly(lactic acid) (PLA) using methanol. PLA is a biodegradable polymer gaining significant attention due to its environmental benefits. TEAF hydrate efficiently cleaves the polymer chains into smaller molecules, facilitating PLA recycling and upcycling processes.

Ion-Pairing Reagent in Liquid Chromatography:

  • TEAF hydrate finds application in liquid chromatography (LC) as an ion-pairing reagent. In LC, complex molecules are separated based on their interactions with the stationary phase. TEAF hydrate can interact with specific charged molecules, altering their retention time on the column and enabling their effective separation. This technique is particularly useful for analyzing complex mixtures containing ionic compounds.

Tetraethylammonium fluoride hydrate is an organic compound with the formula C8H22FNxH2OC_8H_{22}FN\cdot xH_2O. It consists of a tetraethylammonium cation (N(C2H5)4+)(N(C_2H_5)_4^+) and a fluoride anion (F)(F^-), combined with water molecules in its hydrated form. The compound appears as white to beige crystalline solids and has a molecular weight of approximately 149.25 g/mol when anhydrous . It is known for its solubility in organic solvents while maintaining ionic characteristics, making it useful in various

TEAF is a mild irritant and can cause skin and eye irritation upon contact. It's also harmful if inhaled or swallowed. Here are some safety precautions to consider when handling TEAF:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling.
, particularly in organic synthesis. Key reactions include:

  • Fluorination Reactions:
    RX+TEAFxH2ORF+(C2H5)4N+X+xH2ORX+TEAF\cdot xH_2O\rightarrow R-F+(C_2H_5)_4N^+X^-+xH_2O
    where RR represents an organic group and XX can be a variety of counterions.
  • Deprotonation Reactions:
    RCCH+TEAFxH2ORCC+(C2H5)4N+F+xH2ORC\equiv CH+TEAF\cdot xH_2O\rightarrow RC\equiv C^-+(C_2H_5)_4N^+F^-+xH_2O
    This reaction illustrates its role in facilitating the formation of alkynes from terminal alkynes .

The synthesis of tetraethylammonium fluoride hydrate can be achieved through various methods, including:

  • Neutralization Reaction: Reacting tetraethylammonium hydroxide with hydrofluoric acid results in the formation of tetraethylammonium fluoride.
  • Solvothermal Synthesis: This method involves dissolving tetraethylammonium salts in a solvent under high temperature and pressure, leading to the crystallization of tetraethylammonium fluoride hydrate upon cooling.

These methods allow for the controlled production of the compound with desired purity levels .

Tetraethylammonium fluoride hydrate has several applications, primarily in organic chemistry:

  • Catalyst: It serves as a catalyst for various reactions, including oxidation, methylation, and deuteration involving fluorine .
  • Reagent: The compound is used as a reagent for synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Research Tool: It is utilized in research settings for studying reaction mechanisms involving fluorine chemistry .

Several compounds share similarities with tetraethylammonium fluoride hydrate, particularly those containing quaternary ammonium ions or fluoride groups. Here are some notable examples:

Compound NameFormulaUnique Features
Tetra-n-butylammonium fluorideC16H36FNC_{16}H_{36}FNLarger butyl groups increase hydrophobicity.
Trimethylamine N-oxideC3H9NOC_3H_{9}NOContains an oxygen atom; used in biochemistry.
Benzyltrimethylammonium chlorideC10H16ClNC_{10}H_{16}ClNQuaternary ammonium salt; used as a surfactant.

Tetraethylammonium fluoride hydrate stands out due to its specific combination of ethyl groups and fluoride ion, which enhances its solubility and reactivity compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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